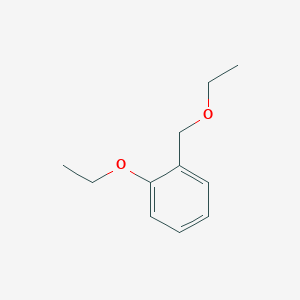
4-Ethynylphenyl 4-(decyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylphenyl 4-(decyloxy)benzoate is a chemical compound with the molecular formula C25H30O3 and a molecular weight of 378.5 g/mol . . This compound is characterized by its unique structure, which includes an ethynyl group attached to a phenyl ring and a decyloxy group attached to a benzoate ester.
Preparation Methods
The synthesis of 4-Ethynylphenyl 4-(decyloxy)benzoate typically involves the esterification of 4-ethynylphenol with 4-(decyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethynylphenyl 4-(decyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynylphenyl 4-(decyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of liquid crystal elastomers and other advanced materials.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Ethynylphenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in various applications, including drug delivery and material science .
Comparison with Similar Compounds
4-Ethynylphenyl 4-(decyloxy)benzoate can be compared with similar compounds such as:
4-Ethynylphenyl 4-(octyloxy)benzoate: Similar structure but with an octyloxy group instead of a decyloxy group.
4-Ethynylphenyl 4-(hexyloxy)benzoate: Contains a hexyloxy group, leading to different physical and chemical properties.
4-Ethynylphenyl 4-(dodecyloxy)benzoate: Features a longer dodecyloxy chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
142663-59-0 |
|---|---|
Molecular Formula |
C25H30O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(4-ethynylphenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C25H30O3/c1-3-5-6-7-8-9-10-11-20-27-23-18-14-22(15-19-23)25(26)28-24-16-12-21(4-2)13-17-24/h2,12-19H,3,5-11,20H2,1H3 |
InChI Key |
RFNLSTMTRHMQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
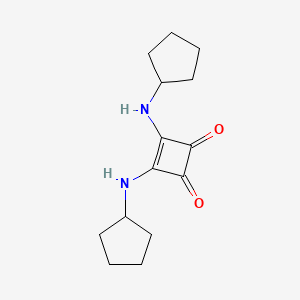
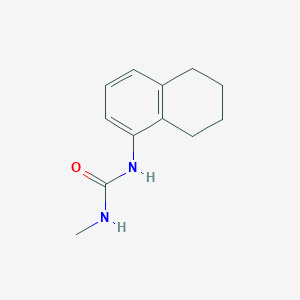
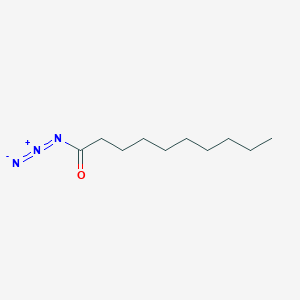
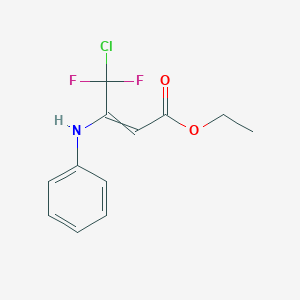

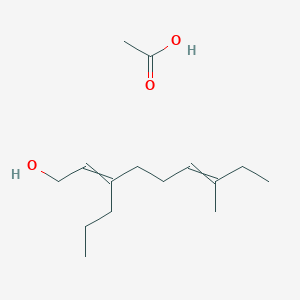
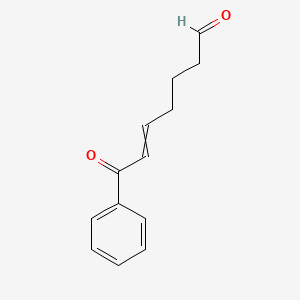
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

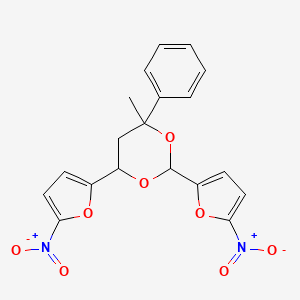
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
